1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene
Overview
Description
1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is a chemical compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. This compound belongs to the family of 1,3-disubstituted benzenes and is extensively used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene typically involves the iodination of 1-cyclopropylmethoxy-4-trifluoromethylbenzene. This reaction is usually carried out using iodine in the presence of a suitable catalyst, such as copper(II) chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: . The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate and chromyl chloride. Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride. Substitution reactions often require the presence of strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzene derivatives.
Scientific Research Applications
1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is widely used in scientific research due to its unique properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of chemical and biological processes. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which 1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include 1-ethylmethoxy-2-iodo-4-trifluoromethylbenzene and 1-propylmethoxy-2-iodo-4-trifluoromethylbenzene. These compounds differ in their alkyl groups, which can affect their chemical properties and applications.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-2-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3IO/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCXMQNGZGDJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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